molecular formula C8H5Cl2F3O B13680934 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene

Katalognummer: B13680934
Molekulargewicht: 245.02 g/mol
InChI-Schlüssel: OPSLZZDKBBFBCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of dichloromethyl and trifluoromethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Dichloromethyl)-4-(trifluoromethoxy)benzene
  • 1-(Dichloromethyl)-2-(trifluoromethoxy)benzene
  • 1-(Dichloromethyl)-3-(difluoromethoxy)benzene

Comparison: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the dichloromethyl and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other similar compounds .

Eigenschaften

Molekularformel

C8H5Cl2F3O

Molekulargewicht

245.02 g/mol

IUPAC-Name

1-(dichloromethyl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H

InChI-Schlüssel

OPSLZZDKBBFBCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.